molecular formula C4H2FIO2S2 B2377616 3-Iodothiophene-2-sulfonyl fluoride CAS No. 2375258-88-9

3-Iodothiophene-2-sulfonyl fluoride

Cat. No.: B2377616
CAS No.: 2375258-88-9
M. Wt: 292.08
InChI Key: RUKUORHXDYRKCE-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-sulfonyl fluoride is a chemical compound used for pharmaceutical testing . It has a molecular formula of C4H2FIO2S2 and a molecular weight of 292.09 .


Synthesis Analysis

Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors .


Molecular Structure Analysis

The molecular structure of this compound is related to that of 3-Iodothiophene, which has a molecular weight of 210.036 .


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for these applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are related to those of 3-Iodothiophene, which has a molecular weight of 210.036 .

Scientific Research Applications

Electrochemical Synthesis

3-Iodothiophene-2-sulfonyl fluoride, as a type of sulfonyl fluoride, can be synthesized through an electrochemical approach. Laudadio et al. (2019) detailed a method involving the electrochemical oxidative coupling of thiols and potassium fluoride, providing a mild and environmentally friendly process with a broad substrate scope (Laudadio et al., 2019).

Chemical Biology and Molecular Pharmacology

Sulfonyl fluorides like this compound have significant applications in chemical biology and molecular pharmacology. Xu et al. (2019) described their use as reactive probes, emphasizing the need for effective synthetic methods for their development due to their structural diversity and potential in modifying natural products and drugs (Xu et al., 2019).

Conversion to Aryl Sulfonyl Fluorides

Aryl sulfonyl fluorides, derived from compounds like this compound, have been synthesized using a palladium-catalyzed conversion process. Tribby et al. (2017) developed a method to produce aryl sulfonyl fluorides from aryl iodides, yielding a variety of electronically and sterically diverse sulfonyl fluorides (Tribby et al., 2017).

Applications in Fluorosulfonylation

Nie et al. (2021) and Liao et al. (2020) explored radical fluorosulfonylation methods to access alkenyl sulfonyl fluorides from alkenes and alkynes, highlighting the wide applications of sulfonyl fluorides in various fields including drug discovery and chemical biology (Nie et al., 2021), (Liao et al., 2020).

Sensor Development

In the field of sensor development, Aboubakr et al. (2013) reported the design of a sulfonamide-conjugated semiconductor for specific detection of anions, demonstrating the applicability of sulfonyl fluorides in developing advanced sensing technologies (Aboubakr et al., 2013).

Fluoride Sensing and Conversion

The work of Nielsen et al. (2018) demonstrates how sulfonyl fluorides can be used to fluorinate various alcohols, with machine learning aiding in predicting high-yielding conditions for diverse substrates. This indicates the potential of sulfonyl fluorides like this compound in chemical conversions and synthesis (Nielsen et al., 2018).

Mechanism of Action

Sulfonyl fluorides, including 3-Iodothiophene-2-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Safety and Hazards

3-Iodothiophene-2-sulfonyl fluoride is classified as having acute toxicity, skin corrosion, serious eye damage, and short-term aquatic hazard . It is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Sulfonyl fluorides, including 3-Iodothiophene-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Future research will likely focus on further developing these methods and exploring new applications for sulfonyl fluorides .

Properties

IUPAC Name

3-iodothiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKUORHXDYRKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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